![molecular formula C11H15N3S B14656463 N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide CAS No. 51078-94-5](/img/structure/B14656463.png)
N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide is an organic compound that features a pyridine ring substituted with a pyrrolidine moiety and a carbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide typically involves the reaction of pyridine-2-carbothioamide with pyrrolidine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Step 1: Preparation of pyridine-2-carbothioamide by reacting pyridine-2-carboxylic acid with thionyl chloride, followed by treatment with ammonia.
Step 2: Reaction of pyridine-2-carbothioamide with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbothioamide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A cyclic secondary amine with a similar pyrrolidine ring structure.
Pyridine-2-carbothioamide: Shares the pyridine and carbothioamide moieties.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group substitution.
Uniqueness
N-[(Pyrrolidin-1-yl)methyl]pyridine-2-carbothioamide is unique due to the combination of the pyridine, pyrrolidine, and carbothioamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
51078-94-5 |
|---|---|
Fórmula molecular |
C11H15N3S |
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
N-(pyrrolidin-1-ylmethyl)pyridine-2-carbothioamide |
InChI |
InChI=1S/C11H15N3S/c15-11(10-5-1-2-6-12-10)13-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-9H2,(H,13,15) |
Clave InChI |
DVIAZSNATSADLD-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CNC(=S)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(Prop-2-en-1-yl)carbamothioyl]-L-cysteine](/img/structure/B14656389.png)
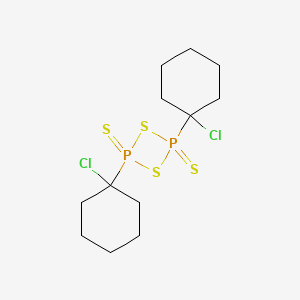
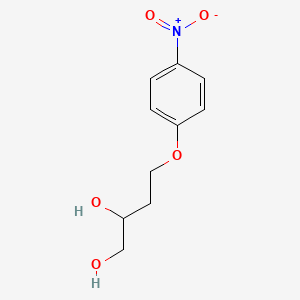
![Lithium, [bis(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14656412.png)
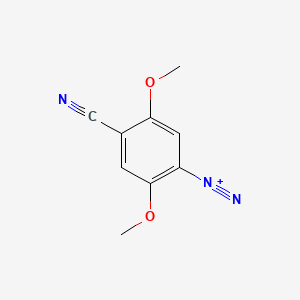
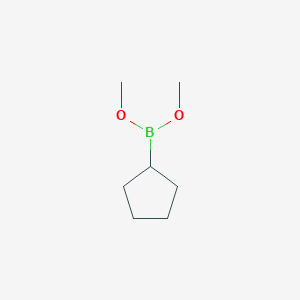

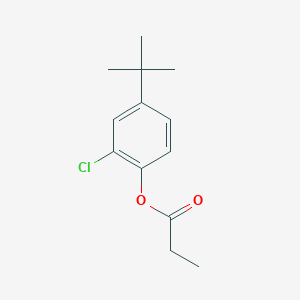

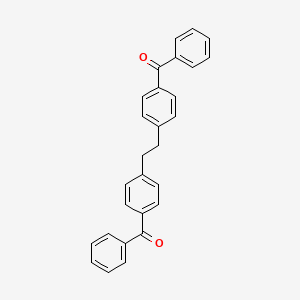

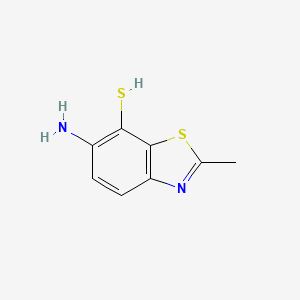
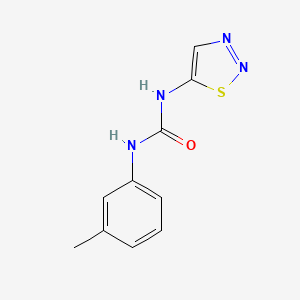
![3,5-Bis[(2,4,4-trimethylpentan-2-yl)disulfanyl]-1,2,4-thiadiazole](/img/structure/B14656482.png)
